Enantiomeric Purity: (R)-Enantiomer vs. Racemate
The (R)-enantiomer (CAS 1821022-18-7) is supplied with a minimum purity specification of 95% (AKSci) to 98% (Leyan, Gentaur), and critically, as a single enantiomer rather than a racemate . In contrast, the racemic mixture (CAS 1942858-50-5) is supplied at 95–97% purity but as an equimolar mixture of (R)- and (S)-enantiomers . The effective yield of the desired (R)-enantiomer from the racemate is therefore ≤50%, making the enantiopure product the only procurement option delivering >95% of the target stereoisomer.
| Evidence Dimension | Proportion of target (R)-enantiomer in purchased material |
|---|---|
| Target Compound Data | ≥95% to >98% (single enantiomer, (R)-configuration) |
| Comparator Or Baseline | Racemate (CAS 1942858-50-5): 95–97% total purity, ≤50% (R)-enantiomer |
| Quantified Difference | ≥2-fold higher effective (R)-enantiomer content; zero undesired (S)-enantiomer |
| Conditions | Commercial vendor specifications from AKSci, Leyan, Macklin (accessed May 2026) |
Why This Matters
For asymmetric synthesis, purchasing the racemate effectively doubles cost per mole of desired enantiomer and introduces an unwanted stereoisomer that must be separated or discarded.
